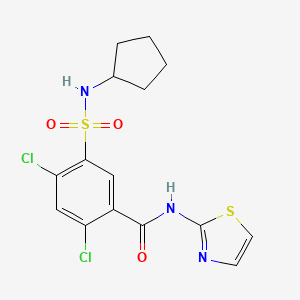

![molecular formula C17H18N6O3 B2958376 5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 2034340-06-0](/img/structure/B2958376.png)

5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

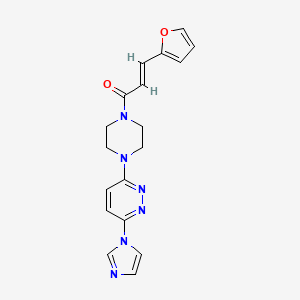

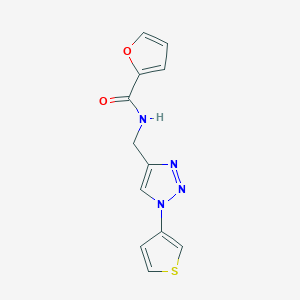

The compound is a derivative of pyrazolo[1,5-a]pyridine, which is a type of nitrogen-containing heterocycle . Heterocycles are a major class of compounds in organic chemistry and are often found in many important classes of compounds such as pharmaceuticals and agrochemicals .

Synthesis Analysis

Pyrazolo[1,5-a]pyridine derivatives can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provides the desired products with moderate to good yields .Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Applications De Recherche Scientifique

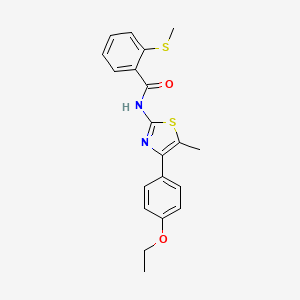

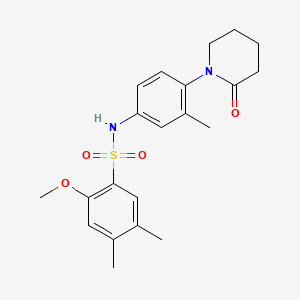

Synthesis and Biological Activity

Antimicrobial and Anticancer Applications : Research has demonstrated the synthesis of novel compounds based on pyrazole and pyridine moieties, with some showing promising antimicrobial and anticancer activities. For instance, Gouda et al. (2010) explored the synthesis of thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, highlighting their antimicrobial properties. Similar research by Rahmouni et al. (2016) on pyrazolopyrimidines derivatives showed potential as anticancer and anti-5-lipoxygenase agents, indicating the utility of such compounds in developing new therapeutic agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010); (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Synthesis of Novel Heterocycles : The creation of new heterocycles incorporating various moieties, including pyrazolo, pyridine, and thiazole, is a significant focus, with applications in creating compounds with enhanced biological activities. For example, Bondock et al. (2008) discussed the synthesis of new heterocycles incorporating the antipyrine moiety, evaluated as antimicrobial agents. This indicates the broad potential for synthesizing compounds with varied biological activities based on structural modifications of similar core structures (Bondock, Rabie, Etman, & Fadda, 2008).

Orientations Futures

The synthesis and study of pyrazolo[1,5-a]pyridine derivatives and similar compounds is an active area of research, with potential applications in various fields such as pharmaceuticals and agrochemicals . Future research may focus on improving synthetic methods, exploring new applications, and studying the properties of these compounds in more detail.

Propriétés

IUPAC Name |

5-acetamido-N-[3-(6-oxopyridazin-1-yl)propyl]pyrazolo[1,5-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3/c1-12(24)21-13-5-9-22-15(10-13)14(11-20-22)17(26)18-6-3-8-23-16(25)4-2-7-19-23/h2,4-5,7,9-11H,3,6,8H2,1H3,(H,18,26)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYDLROIHSSZAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)NCCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)

![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)